molecular formula C9H15N3S B2796488 1-(4-Methyl-1,3-thiazol-2-yl)-1,4-diazepane CAS No. 127268-04-6

1-(4-Methyl-1,3-thiazol-2-yl)-1,4-diazepane

Cat. No.: B2796488
CAS No.: 127268-04-6
M. Wt: 197.3
InChI Key: AOOHBXBPTPTBLB-UHFFFAOYSA-N
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Description

1-(4-Methyl-1,3-thiazol-2-yl)-1,4-diazepane is a heterocyclic compound that features a thiazole ring fused with a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)-1,4-diazepane typically involves the reaction of 4-methyl-1,3-thiazole with 1,4-diazepane under controlled conditions. One common method includes the use of a base such as potassium hydroxide in an ethanol solvent to facilitate the reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methyl-1,3-thiazol-2-yl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be synthesized using halogenating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents like chlorine or bromine.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

1-(4-Methyl-1,3-thiazol-2-yl)-1,4-diazepane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(4-Methyl-1,3-thiazol-2-yl)-1,4-diazepane stands out due to its unique combination of a thiazole and diazepane ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(1,4-diazepan-1-yl)-4-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S/c1-8-7-13-9(11-8)12-5-2-3-10-4-6-12/h7,10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOHBXBPTPTBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N2CCCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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